N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 3,5-dimethylphenyl group at the N-position of the acetamide moiety. The triazole ring is substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyrazin-2-yl group, linked via a sulfanyl bridge to the acetamide . Its synthesis likely follows a multi-step protocol involving alkylation of a triazole-thione precursor with a chloroacetamide derivative under basic conditions, as seen in analogous compounds .
Properties
Molecular Formula |
C21H20N6O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O2S/c1-14-8-15(2)10-16(9-14)24-19(28)13-30-21-26-25-20(18-11-22-5-6-23-18)27(21)12-17-4-3-7-29-17/h3-11H,12-13H2,1-2H3,(H,24,28) |
InChI Key |
RRMJJTOVRSIKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazide derivatives react with carboxylic acids or esters under acidic conditions to form the triazole ring. For example, heating 3,5-dimethylphenyl thiosemicarbazide with ethyl glyoxylate in acetic acid yields the 4H-1,2,4-triazole-3-thiol intermediate. Optimal conditions include:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Acetic acid |
| Reaction Time | 6–8 hours |
| Yield | 65–75% (estimated) |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" approach leverages Cu(I) catalysts to join azides and alkynes. A pyrazin-2-yl alkyne reacts with a furan-2-ylmethyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate, producing the triazole core with regioselectivity. This method offers superior yields (80–90%) but requires stringent anhydrous conditions.
Functionalization of the Triazole Ring
Introduction of the Furan-2-ylmethyl Group
The furan moiety is introduced via alkylation. The triazole-3-thiol intermediate reacts with 2-(chloromethyl)furan in dimethylformamide (DMF) using potassium carbonate as a base. Key parameters include:
Incorporation of the Pyrazin-2-yl Group
Pyrazine attachment occurs through nucleophilic aromatic substitution. The triazole intermediate reacts with 2-chloropyrazine in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere.
Acetamide Coupling
The sulfanylacetamide side chain is introduced via a thiol-ene reaction. 2-Chloro-N-(3,5-dimethylphenyl)acetamide reacts with the triazole-3-thiol derivative in ethanol using triethylamine as a base.
Optimization Strategies
Protecting Group Utilization
Tert-butoxycarbonyl (Boc) groups protect amine functionalities during triazole formation to prevent side reactions. Deprotection with trifluoroacetic acid restores the amine post-synthesis.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole core serves as a key reactive site. Its nitrogen atoms participate in hydrogen bonding and coordination chemistry, while the sulfur atom in the sulfanyl group enables nucleophilic substitutions.
| Reaction Type | Reagents/Conditions | Outcome/Application |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, acyl chlorides | Replacement of sulfanyl group with new substituents (e.g., alkylation) |
| Oxidation | H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub> | Sulfanyl (-S-) → Sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) |
Furan Ring Transformations
The furan-2-ylmethyl group is susceptible to electrophilic aromatic substitution (EAS) and ring-opening reactions.
| Reaction Type | Reagents/Conditions | Outcome/Application |
|---|---|---|
| EAS (Nitration) | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro group introduction at C5 of furan |
| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Formation of bicyclic adducts for scaffold diversification |
Pyrazine Ring Interactions
The pyrazin-2-yl group enhances π-π stacking and hydrogen-bond acceptor capacity, influencing metal coordination and stability.
| Reaction Type | Reagents/Conditions | Outcome/Application |
|---|---|---|
| Coordination Chemistry | Transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) | Formation of metal complexes for catalytic or bioactive applications |
| Reductive Amination | NaBH<sub>3</sub>CN, NH<sub>3</sub> | Modification of pyrazine’s nitrogen sites |
Acetamide Group Modifications
The N-(3,5-dimethylphenyl)acetamide moiety undergoes hydrolysis and condensation reactions.
| Reaction Type | Reagents/Conditions | Outcome/Application |
|---|---|---|
| Acid/Base Hydrolysis | HCl/NaOH, reflux | Cleavage to carboxylic acid or amine intermediates |
| Schiff Base Formation | Aldehydes/ketones | Imine linkage for prodrug design |
Synthetic Pathway Reactions
Key steps in the compound’s synthesis inform its reactivity:
-
Triazole Formation : Cyclocondensation of thiosemicarbazide with furan-2-carbaldehyde under acidic conditions.
-
Sulfanyl Group Introduction : Thiol-disulfide exchange with 2-chloroacetamide derivatives.
-
Acetylation : Reaction of the amine intermediate with acetyl chloride in dichloromethane.
Comparative Reactivity with Analogues
Structural analogs exhibit variations in reaction outcomes due to substituent effects:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of triazoles and related compounds exhibit significant activity against various bacterial and fungal strains. The incorporation of furan and pyrazine moieties enhances the bioactivity of the compound, potentially leading to novel antimicrobial agents .
Anti-inflammatory Properties : In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and inhibiting it could lead to therapeutic applications in treating conditions like asthma and arthritis .
Anticancer Potential : The structural features of N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggest potential anticancer activity. Compounds with similar structures have shown effectiveness against various cancer cell lines, indicating that this compound may warrant further investigation in cancer therapeutics .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Researchers utilize molecular docking studies to predict how modifications to the compound's structure can enhance its interaction with biological targets .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that incorporate various functional groups known for their biological activities. The ability to modify the furan and pyrazine components allows for the generation of a library of derivatives that can be screened for enhanced activity .
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the applications of compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans. The presence of furan rings was noted to enhance this activity .
- Anti-inflammatory Mechanism : Research indicated that compounds targeting 5-lipoxygenase pathways could reduce inflammation markers in vitro. This suggests a promising avenue for further exploration with this compound .
- Cancer Cell Line Studies : In vitro tests revealed that similar compounds exhibited significant cytotoxicity against human cancer cell lines (e.g., MDA-MB-231). This highlights the potential of this compound as a candidate for anticancer drug development .
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its application:
Biological Activity: In medicinal applications, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- Pyrazine vs. This could improve solubility or target affinity .
- 3,5-Dimethylphenyl vs.
- Amino vs. Alkyl/Furanmethyl Substitution: Amino-substituted triazoles (e.g., ) exhibit anti-exudative activity, but the target compound’s furanmethyl and pyrazine groups might modulate this activity through steric or electronic effects.
Physicochemical Data :
Biological Activity
N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a triazole ring, which is known for its role in various biological activities. The presence of a furan and a pyrazine moiety enhances its potential as a bioactive agent.
Biological Activity Overview
1. Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial and fungal strains. A study demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity, suggesting that this compound could be effective against resistant pathogens .
2. Anticancer Potential
The compound's structural components suggest potential anticancer properties. Triazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and apoptosis. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis .
3. Anti-inflammatory Effects
The anti-inflammatory activity of triazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory properties .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with inflammatory pathways or cancer progression.
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
Q & A
Q. What established synthetic routes are used to synthesize this compound?
The compound is synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione derivatives with α-chloroacetamides in ethanol under alkaline conditions (KOH). Subsequent purification involves recrystallization from ethanol to yield white or light-yellow crystalline products with defined melting points . Modifications at the triazole ring’s 4th position (e.g., pyrolium fragment incorporation) can further tailor the structure .
Q. Which spectroscopic methods confirm the compound’s structural integrity?
Key techniques include:
Q. What in vivo models assess anti-exudative activity?
Anti-exudative activity is typically evaluated using a rat model of formalin-induced edema. Digital plethysmometry quantifies edema reduction, with sodium diclofenac as a reference drug. Compounds showing ≥50% inhibition are considered active .
Q. How is crystallinity ensured during synthesis?
Recrystallization from ethanol or ethanol/HCl mixtures yields products with sharp melting points (e.g., 160–200°C), confirming crystalline purity .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield?
- Design of Experiments (DoE) statistically evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example, using pyridine and zeolite catalysts under reflux (150°C) enhances coupling reactions .
- Flow chemistry (e.g., Omura-Sharma-Swern oxidation) enables precise control of exothermic steps, improving reproducibility .
Q. What strategies resolve contradictions in biological activity data?
- Comparative assays : Test compounds across multiple inflammation models (e.g., carrageenan vs. formalin-induced edema).
- Structural validation : Re-examine compound purity via HPLC and crystallography to rule out impurities .
- Pharmacokinetic profiling : Assess bioavailability and metabolite interference using LC-MS/MS .
Q. How do substituents on the triazole ring influence bioactivity?
- Electron-withdrawing groups (e.g., nitro, chlorine) at the phenyl residue enhance anti-exudative activity by stabilizing charge-transfer interactions.
- Hydrophobic groups (e.g., ethyl, furan) improve membrane permeability, as seen in SAR studies where 15/21 derivatives outperformed sodium diclofenac .
Q. What computational methods predict binding affinity to target proteins?
- Molecular docking (e.g., AutoDock Vina) models interactions with cyclooxygenase-2 (COX-2) or cytokine receptors.
- MD simulations assess binding stability under physiological conditions.
- Validate predictions with SPR or ITC binding assays .
Q. How is X-ray crystallography applied to structural analysis?
- SHELX suite (SHELXL/SHELXS) refines crystal structures using high-resolution data.
- Twinned data handling : SHELXL’s twin refinement option resolves pseudo-symmetry in challenging crystals .
Key Methodological Recommendations
- Synthesis : Prioritize zeolite catalysts (Y-H type) and pyridine for heterocyclic coupling .
- SAR Studies : Systematically vary substituents at the triazole 3rd and 5th positions to map electronic and steric effects .
- Crystallography : Use SHELXL’s twin refinement for challenging crystals and validate with PLATON’s ADDSYM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
